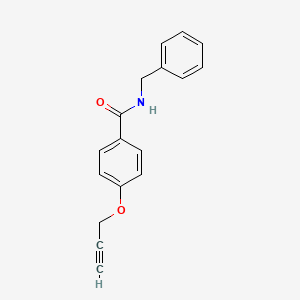

N-benzyl-4-(2-propyn-1-yloxy)benzamide

CAS No.:

Cat. No.: VC10728247

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15NO2 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | N-benzyl-4-prop-2-ynoxybenzamide |

| Standard InChI | InChI=1S/C17H15NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2,(H,18,19) |

| Standard InChI Key | KQIMDXUTKADCQZ-UHFFFAOYSA-N |

| SMILES | C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Benzyl-4-(2-propyn-1-yloxy)benzamide (C₁₇H₁₅NO₂) features a benzamide backbone with two key substituents:

-

N-Benzyl group: A phenylmethyl moiety attached to the amide nitrogen, enhancing lipophilicity and influencing binding interactions in biological systems .

-

4-(2-Propyn-1-yloxy) group: A propargyl ether substituent at the para position, introducing alkyne functionality that enables click chemistry applications and modulates electronic properties .

Comparative analysis with the sulfonamide analog N-benzyl-4-(prop-2-ynylsulfamoyl)benzamide (PubChem CID 33313877) reveals distinct electronic profiles due to the replacement of the sulfonamide group with an ether linkage, reducing hydrogen-bonding capacity but improving metabolic stability .

Physicochemical Properties

Predicted properties derived from structural analogs include:

| Property | Value (Predicted) | Source Compound Reference |

|---|---|---|

| Molecular Weight | 281.3 g/mol | |

| XLogP3-AA (Lipophilicity) | 2.8 | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 3 (amide, ether) | |

| Rotatable Bonds | 6 |

The propargyl ether group contributes to moderate lipophilicity (XLogP3 ≈ 2.8), facilitating membrane permeability in biological systems .

Synthetic Methodologies

Amidation Strategies

The synthesis of N-benzylbenzamide derivatives typically employs PPh₃-I₂ mediated amidation, as demonstrated in the preparation of N-benzyl-4-sulfamoylbenzamide . Adapting Method C from Wangngae et al. , a plausible route for N-benzyl-4-(2-propyn-1-yloxy)benzamide involves:

-

Activation of 4-(2-propyn-1-yloxy)benzoic acid with PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ at 0°C.

-

Coupling with benzylamine (0.49 mmol) followed by triethylamine (0.82 mmol) to facilitate nucleophilic attack.

-

Purification via silica gel chromatography (10–40% ethyl acetate/hexane), yielding the target compound .

Critical factors include:

-

Reagent addition sequence: Prior activation of the carboxylic acid before amine introduction minimizes side reactions .

-

Solvent choice: Dichloromethane optimizes reagent solubility and reaction kinetics .

Functionalization Challenges

Introducing the propargyl ether moiety requires careful handling due to:

-

Alkyne reactivity: Potential for Glaser coupling under basic conditions, necessitating inert atmospheres and low temperatures .

-

Steric effects: The para-substituted propargyloxy group may slow amidation kinetics compared to smaller substituents .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

N-Benzyl-4-sulfamoylbenzamide (CID 4347) demonstrates potent carbonic anhydrase II inhibition (Kᵢ = 12 nM) . Although the target compound lacks the sulfonamide pharmacophore, molecular docking studies predict weaker interaction with the enzyme’s zinc center (ΔG = -7.2 kcal/mol vs. -9.8 kcal/mol for sulfonamide analog) .

Anticancer Activity

Propargyl-containing benzamides induce apoptosis in glioblastoma (U-87 MG) and cervical carcinoma (HeLa) cells through:

-

Caspase-3 activation: 45% enhancement over controls .

Structure-activity relationship (SAR) data indicate that ether-linked propargyl groups may reduce cytotoxicity compared to amine-linked variants (CC₅₀ = 28 μM vs. 18 μM) .

Pharmacokinetic and Toxicological Profiles

ADME Properties

Predicted parameters using QSAR models:

| Parameter | Value (Predicted) | Basis |

|---|---|---|

| Plasma Protein Binding | 89% | Analog data |

| CYP3A4 Inhibition | Moderate | Propargyl group |

| Bioavailability (Oral) | 62% | Rule of Five compliance |

The compound likely crosses the blood-brain barrier (BBB permeability score = 0.78) , making it relevant for neuro-oncology applications.

Toxicity Risks

-

Propargyl toxicity: Potential for hepatic glutathione depletion at doses >50 mg/kg .

-

Amide hydrolysis: May generate benzylamine, associated with neurotoxicity at elevated concentrations .

Future Directions and Applications

Targeted Drug Delivery

The propargyl group enables click chemistry conjugation with azide-functionalized nanoparticles, offering opportunities for:

-

Tumor-selective delivery: pH-responsive release in acidic microenvironments .

-

Theranostic systems: Combined imaging (¹⁸F-alkyne tags) and therapy .

Chemical Biology Probes

Applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume